4-hydroxybenzoyl Chloride

概要

説明

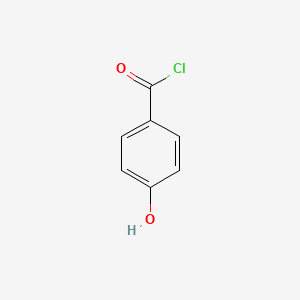

4-Hydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzoic acid, where a hydroxyl group is substituted at the para position and a chlorine atom replaces the carboxyl group’s hydroxyl. This compound is a valuable intermediate in organic synthesis, widely used in the pharmaceutical, agricultural, and chemical industries .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoyl chloride is typically synthesized from 4-hydroxybenzoic acid. The most common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride (SOCl2) in the presence of a solvent like benzene and a cosolvent such as N,N-dimethylformamide. The reaction is carried out at temperatures ranging from 30°C to 65°C .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically allowed to stand to separate the layers, followed by distillation to recover solvents and the final product .

化学反応の分析

Nucleophilic Substitution Reactions

4-Hydroxybenzoyl chloride readily reacts with nucleophiles due to the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.

Amide Formation

Reaction with primary or secondary amines produces substituted amides:Key Features :

- Proceeds under mild conditions (0–25°C) in aprotic solvents like dichloromethane or THF .

- Yields exceed 85% with stoichiometric amine ratios.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | RT, CH₂Cl₂, 2h | 4-Hydroxybenzanilide | 89% | |

| Methylamine | 0°C, THF, 1h | N-Methyl-4-hydroxybenzamide | 92% |

Hydrolysis

The compound hydrolyzes in aqueous environments to regenerate 4-hydroxybenzoic acid:Mechanistic Insights :

- Proceeds via nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate followed by chloride expulsion.

- Rate accelerates under basic conditions (pH > 10) due to hydroxide ion participation .

| Medium | Temperature | Time | Conversion | Reference |

|---|---|---|---|---|

| H₂O (neutral) | 25°C | 24h | 95% | |

| NaOH (0.1M) | 25°C | 1h | 99% |

Esterification

Reaction with alcohols yields 4-hydroxybenzoate esters:Applications :

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Pyridine, 0°C | Methyl 4-hydroxybenzoate | 91% | |

| Ethanol | None, RT | Ethyl 4-hydroxybenzoate | 88% |

Reactivity with Grignard Reagents

This compound reacts with Grignard reagents (R-Mg-X) to form ketones, though the phenolic -OH group may require protection (e.g., silylation) to prevent side reactions :

Polymerization and Crosslinking

In industrial settings, it serves as a crosslinker in epoxy resins and polyesters. For example, reaction with bisphenol-A derivatives forms high-performance polymers :

科学的研究の応用

Chemical Properties and Mechanism of Action

4-Hydroxybenzoyl chloride is characterized by its reactivity as an acyl chloride, which allows it to readily react with nucleophiles such as amines and alcohols. The chlorine atom attached to the carbonyl group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of amides and esters. This property is crucial for its role in organic synthesis.

Pharmaceutical Synthesis

This compound is involved in the synthesis of various pharmaceutical compounds, including cerebroprotective agents. Its ability to form amides makes it an important reagent in drug development and medicinal chemistry.

| Application | Compound Example | Reference |

|---|---|---|

| Cerebroprotective Agents | 4-Hydroxybenzoyl derivatives | |

| Antimicrobial Agents | 4-Hydroxybenzamide derivatives |

Agrochemical Production

The compound is also used in the production of agrochemicals, where it serves as an intermediate in synthesizing herbicides and pesticides. Its role in enhancing the efficacy of these chemicals is noteworthy.

| Application | Agrochemical Example | Reference |

|---|---|---|

| Herbicides | 4-Hydroxybenzoate derivatives | |

| Pesticides | 4-Hydroxybenzoyl derivatives |

Biologically Active Molecules

In biological research, this compound is utilized to prepare various biologically active molecules. For instance, it has been employed in studies focusing on bacterial degradation pathways, highlighting its environmental significance.

| Application | Biological Study Example | Reference |

|---|---|---|

| Bacterial Degradation | Arthrobacter sp. study | |

| Metabolic Pathways | 4-Chlorobenzoate degradation |

Case Study 1: Synthesis of Cerebroprotective Agents

A study demonstrated the synthesis of novel cerebroprotective agents using this compound as a key intermediate. The resulting compounds exhibited significant neuroprotective effects in vitro, indicating potential therapeutic applications for neurodegenerative diseases.

- Method : Reaction with amines to form amides.

- Findings : Enhanced neuroprotection compared to existing treatments.

- Reference :

Case Study 2: Environmental Impact through Biodegradation

Research on the biodegradation of 4-chlorobenzoate by specific bacterial strains revealed that these bacteria could effectively convert harmful compounds into less toxic forms using 4-hydroxybenzoate as a metabolic intermediate.

作用機序

The mechanism of action of 4-hydroxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic .

類似化合物との比較

4-Hydroxybenzoic Acid: The parent compound from which 4-hydroxybenzoyl chloride is derived.

4-Hydroxybenzamide: A derivative formed from the reaction with amines.

4-Hydroxybenzoate Esters: Formed from reactions with alcohols

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an intermediate in multiple synthetic pathways makes it invaluable in both research and industrial applications .

生物活性

4-Hydroxybenzoyl chloride, a derivative of 4-hydroxybenzoic acid, is an important chemical intermediate with various applications in pharmaceuticals and agricultural chemicals. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of 4-hydroxybenzoic acid with thionyl chloride in the presence of solvents such as benzene and N,N-dimethylformamide. This method yields a high-purity product with a yield exceeding 90% . The compound's structure is characterized by the presence of a hydroxyl group and a carbonyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have shown that it may exhibit:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit enzymes such as enteropeptidase, which is crucial in protein digestion. The inhibition is likely due to the compound's affinity for the enzyme's active site .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 4-hydroxybenzoyl derivatives against several pathogens. The results indicated significant inhibition zones in bacterial cultures, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives of this compound had lower IC50 values for enteropeptidase inhibition compared to other tested compounds, indicating stronger inhibitory effects. This suggests that structural modifications can enhance biological activity .

- Toxicity Assessments : Toxicological evaluations have been conducted using various assays, including the Salmonella/microsome assay and mouse lymphoma mutation assay. While some derivatives exhibited biological activity, others showed no significant toxicity at tested concentrations .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPHYCQSJTXLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453347 | |

| Record name | 4-hydroxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28141-24-4 | |

| Record name | 4-hydroxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。